molecular formula C24H20BrNO4 B1461688 3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1105045-64-4

3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B1461688
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as 2-Bromo-9-fluorenylmethoxycarbonylamino-3-propanoic acid, is a novel compound with a wide range of applications. It is a derivative of fluorene, an aromatic hydrocarbon, and its unique structure offers a variety of possibilities for use in chemical syntheses and scientific research.

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, share structural similarities with phosphate, making them valuable in various fields. Their applications range from bioactive properties in drugs and pro-drugs, bone targeting, and the design of supramolecular materials, to the functionalization of surfaces and medical imaging. This diversity highlights the interdisciplinary importance of phosphonic acid derivatives in research and industry (Sevrain et al., 2017).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, is a key building block in synthesizing value-added chemicals and drugs. Its carbonyl and carboxyl functional groups make it versatile in drug synthesis, reducing costs and simplifying processes. LEV's derivatives are used in cancer treatment and medical materials, showcasing its potential in medicine (Zhang et al., 2021).

Sorption and Biodegradation Applications

Research on sorption of phenoxy herbicides and biodegradation of aromatic compounds by Escherichia coli illustrates the environmental and biotechnological relevance of complex organic molecules. These studies provide insight into the mechanisms of pollutant degradation and the potential for bioengineering microbial strains for environmental remediation (Werner et al., 2012); (Díaz et al., 2001).

Furan Derivatives from Biomass

The conversion of plant biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) showcases the transformation of renewable resources into valuable chemicals. These derivatives serve as precursors for polymers, functional materials, and fuels, emphasizing the role of complex molecules in sustainable development and the circular economy (Chernyshev et al., 2017).

properties

IUPAC Name

3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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